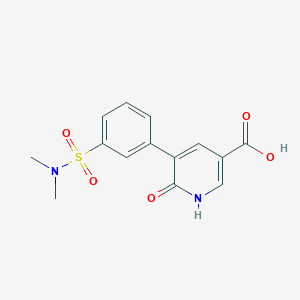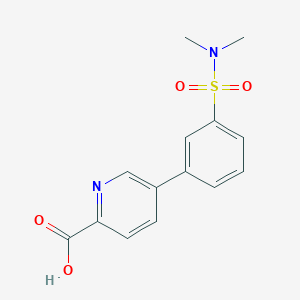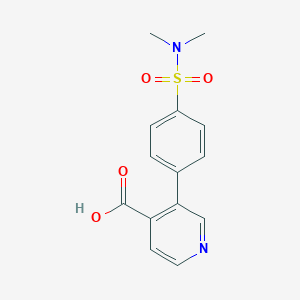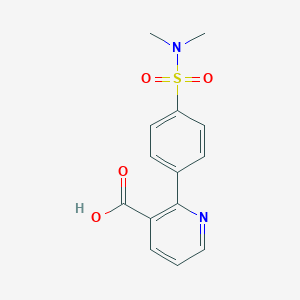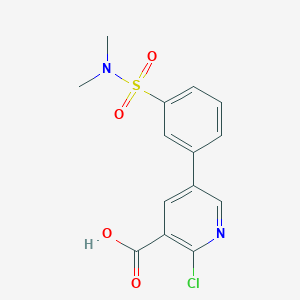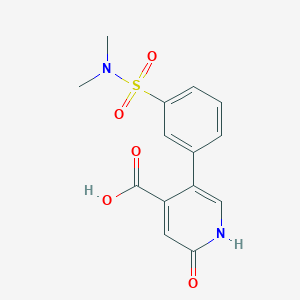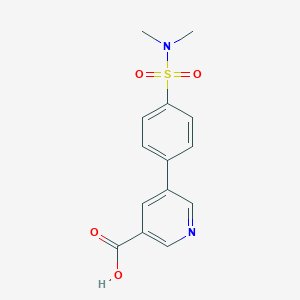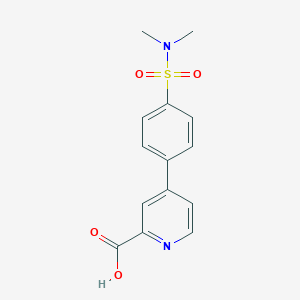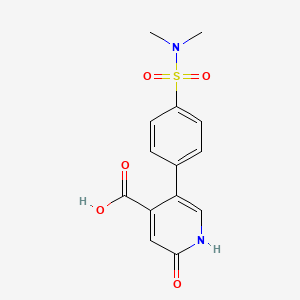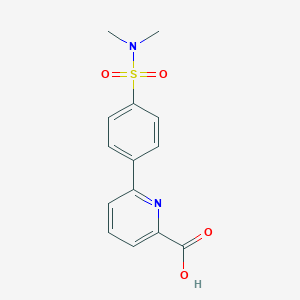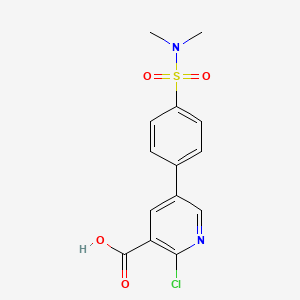
5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% (5-DMPPA) is an organic compound that has been used in various scientific research applications. It is a white, crystalline powder that is soluble in water and alcohols. 5-DMPPA is most commonly used as a reagent in organic synthesis and as a ligand in coordination complexes. It is also used as a fluorescent marker in the study of enzyme-catalyzed reactions and as a chelating agent in biochemical assays.
科学研究应用
5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is primarily used as a fluorescent marker in the study of enzyme-catalyzed reactions. It has been used to study the kinetics of enzyme-catalyzed reactions, to monitor the effects of inhibitors on enzyme activity, and to follow the fate of substrates in metabolic pathways. 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has also been used to study the interactions between proteins and small molecules, as well as the effects of mutations on enzyme activity.
作用机制
5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% acts as a chelating agent, forming complexes with metal ions such as iron, copper, and zinc. These complexes can then be used to study the effects of metal ions on enzyme activity and the interactions between proteins and small molecules. 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can also be used to study the effects of inhibitors on enzyme activity, as it can bind to the active site of the enzyme and block the binding of the substrate.
Biochemical and Physiological Effects
5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases, phosphatases, and kinases. It has also been found to have an antimicrobial effect, inhibiting the growth of various bacteria and fungi. In addition, 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been found to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
The main advantage of using 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments is its low cost and ease of synthesis. It is also highly soluble in water and alcohols, making it easy to use in a variety of applications. However, it is important to note that 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can be toxic at high concentrations, so it is important to use it with caution.
未来方向
There are a variety of potential future directions for the use of 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in scientific research. One potential application is in the development of novel drug delivery systems, as 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can be used to target specific cells or tissues. It could also be used to study the effects of metal ions on enzyme activity, as well as the interactions between proteins and small molecules. Additionally, 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% could be used to study the effects of mutations on enzyme activity, as well as the effects of inhibitors on enzyme activity. Finally, 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% could be used to study the effects of oxidative stress on cells, as well as the effects of environmental pollutants on cells.
合成方法
5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can be synthesized in two steps. The first step involves the reaction of pyridine-2-carboxylic acid with 4-dimethylsulfamoylphenol in the presence of sodium hydroxide to form 4-N,N-dimethylsulfamoylphenylpicolinic acid. The second step involves the reaction of this intermediate with sodium hypochlorite to yield 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%.
属性
IUPAC Name |
5-[4-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)12-6-3-10(4-7-12)11-5-8-13(14(17)18)15-9-11/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBLSDYBMAUSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

